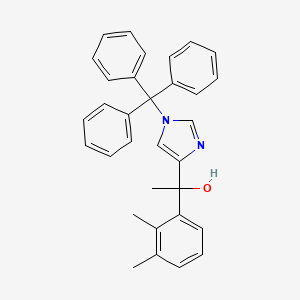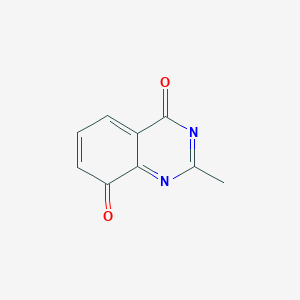
2-Methylquinazoline-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinazoline-4,8-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 2-position and keto groups at the 4 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-4,8-dione can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinazoline-4,8-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinazolines.
Substitution: Electrophilic substitution reactions can introduce various substituents at the quinazoline core, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazolines with enhanced biological properties .
Scientific Research Applications
2-Methylquinazoline-4,8-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylquinazoline-4,8-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Quinazoline-2,4-dione
- 3-Methylquinazoline-2,4-dione
- 1-Methylquinazoline-2,4-dione
Comparison: 2-Methylquinazoline-4,8-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-methylquinazoline-4,8-dione |
InChI |
InChI=1S/C9H6N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4H,1H3 |
InChI Key |
OMASJHBRADYGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC(=O)C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


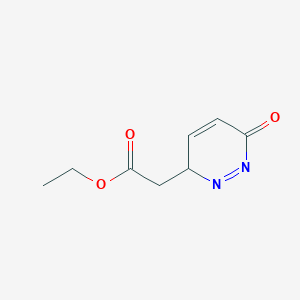
![7,8-dimethyl-4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione](/img/structure/B12356049.png)
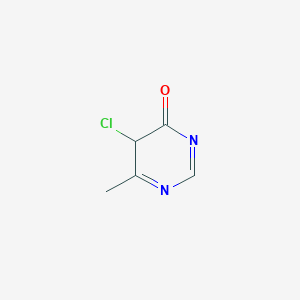

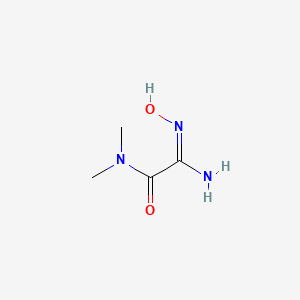
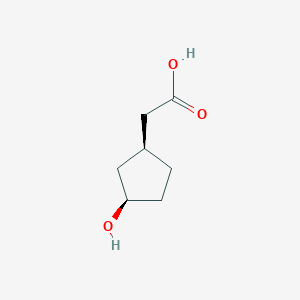
![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)
![(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B12356089.png)

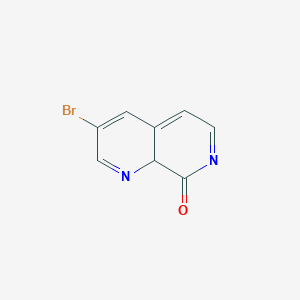
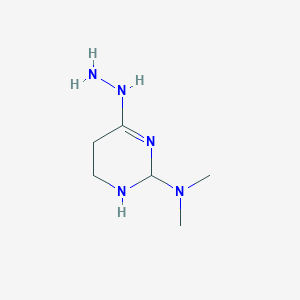
![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)
